EFdA - 865363-93-5

EFdA

Catalog Number: EVT-272157
CAS Number: 865363-93-5
Molecular Formula: C12H12FN5O3
Molecular Weight: 293.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) is a synthetic nucleoside analog that acts as a potent inhibitor of HIV-1 reverse transcriptase (RT) [, , , , ]. It is unique amongst approved nucleoside RT inhibitors (NRTIs) for its 3′-OH group and its exceptional potency against both wild-type and drug-resistant HIV strains [, , ]. EFdA is classified as a translocation-defective RT inhibitor (TDRTI) due to its unique mechanism of action [, , ]. In scientific research, EFdA serves as a valuable tool for studying HIV-1 replication, drug resistance mechanisms, and the development of novel antiretroviral therapies.

1. 4′-Ethynyl-2-amino-2′-deoxyadenosine (ENdA)* Compound Description: ENdA is a nucleoside analog similar in structure to EFdA. It also acts as a translocation-defective reverse transcriptase inhibitor (TDRTI). * Relevance: ENdA is structurally related to EFdA, sharing the 4'-ethynyl group but differing in the substituent at the 2' position of the adenine base (amino group in ENdA versus fluorine in EFdA) []. Both compounds exhibit potent anti-HIV activity by impairing the translocation of reverse transcriptase.

2. 3′-Azido-2′,3′-dideoxythymidine (AZT/Zidovudine)* Compound Description: AZT is a nucleoside reverse transcriptase inhibitor (NRTI) approved for HIV treatment. It lacks a 3'-hydroxyl group, causing chain termination during viral DNA synthesis. * Relevance: AZT is a clinically used NRTI, while EFdA is a novel TDRTI. Both inhibit HIV reverse transcriptase, but through different mechanisms. EFdA is significantly more potent than AZT [, , , ]. EFdA also maintains activity against some AZT-resistant HIV strains [].

4. Tenofovir Disoproxil Fumarate (TDF)* Compound Description: TDF is a nucleotide reverse transcriptase inhibitor (NtRTI) used in HIV treatment.* Relevance: TDF and EFdA are both potent antiretrovirals, but EFdA shows higher potency against HIV-1 in vitro [, ]. EFdA also demonstrates activity against some TDF-resistant HIV-1 strains [, ].

5. Tenofovir Alafenamide (TAF)* Compound Description: TAF is a newer NtRTI used in HIV treatment. It is a prodrug of tenofovir.* Relevance: TAF and EFdA are both potent antiretrovirals. EFdA demonstrates comparable antiviral activity to TAF in vitro [].

6. Lamivudine (3TC)* Compound Description: 3TC is a cytosine analog NRTI used in HIV treatment.* Relevance: 3TC is a clinically used NRTI often combined with other antiretrovirals. Studies investigated the combination potential of EFdA with 3TC for HIV treatment. [, , , ]. The M184V mutation, commonly selected by 3TC, does not significantly impact EFdA's activity, unlike 3TC's loss of efficacy against this mutation [].

7. Emtricitabine (FTC)* Compound Description: FTC is a cytosine analog NRTI similar to lamivudine and used in HIV treatment.* Relevance: FTC, like 3TC, is a clinically used NRTI. Combinations of EFdA with FTC were explored for potential HIV treatment regimens [].

8. BMS-986001 (Ed4T)* Compound Description: BMS-986001 is an experimental NRTI.* Relevance: BMS-986001 and EFdA are both nucleoside analogs that target HIV reverse transcriptase. Comparative studies assessed their resistance profiles [].

9. Rilpivirine (RPV) * Compound Description: RPV is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV treatment. * Relevance: RPV is a clinically used NNRTI. Combinations of EFdA with RPV were studied for potential synergistic effects against HIV [, ].

10. Nevirapine (NVP)* Compound Description: NVP is an NNRTI used in HIV treatment.* Relevance: NVP is a clinically used NNRTI. Its activity against different HIV subtypes was compared to that of EFdA [].

11. Efavirenz (EFV)* Compound Description: EFV is an NNRTI used in HIV treatment. * Relevance: EFV is a clinically used NNRTI. The study compared the subtype-specific activity of EFV to EFdA and other antiretrovirals [, ].

12. Etravirine (ETR) * Compound Description: ETR is a second-generation NNRTI used in HIV treatment.* Relevance: ETR is a clinically used NNRTI. Its activity against different HIV subtypes was compared with EFdA [, ].

13. Doravirine (DOR)* Compound Description: DOR is a newer NNRTI used in HIV treatment.* Relevance: DOR is a clinically used NNRTI. Combinations of EFdA (specifically islatravir, its prodrug form) with DOR have shown promising results in clinical trials for HIV treatment [, , ].

14. Islatravir (MK-8591)* Compound Description: Islatravir is a prodrug of EFdA. It is also a nucleoside reverse transcriptase translocation inhibitor (NRTTI) currently in clinical trials for HIV treatment and prevention. * Relevance: Islatravir is the prodrug of EFdA [, , , , , , ]. It is metabolized into EFdA inside the body and shares the same mechanism of action.

Synthesis Analysis

Methods and Technical Details

The synthesis of EFdA has been achieved through various methodologies, with a focus on enantioselective and diastereoselective reactions. One notable approach involves a diastereoselective aldol reaction of a protected 3-keto furanose, which allows for the efficient construction of the ribose moiety essential for the nucleoside structure. This method typically results in high yields and purity of the final product .

Molecular Structure Analysis

Structure and Data

EFdA is characterized by its unique molecular structure, which includes an ethynyl group at the 4′ position and a fluorine atom at the 2′ position of the deoxyribose sugar. This structural configuration contributes significantly to its mechanism of action as a reverse transcriptase inhibitor.

The molecular formula of EFdA is C10_{10}H10_{10}FN_{N}O3_{3}, with a molecular weight of approximately 221.19 g/mol. The compound's structure can be represented as follows:

EFdA C10H10FNO3\text{EFdA }\quad \text{C}_{10}\text{H}_{10}\text{F}\text{N}\text{O}_{3}

The presence of the ethynyl group enhances its binding affinity to the reverse transcriptase enzyme, while the fluorine atom contributes to its stability and metabolic profile .

Chemical Reactions Analysis

Reactions and Technical Details

EFdA undergoes various chemical reactions that are crucial for its activity as an antiviral agent. The primary reaction involves its phosphorylation to form EFdA triphosphate, which is then incorporated into viral DNA during reverse transcription. This incorporation leads to chain termination due to the lack of a 3′ hydroxyl group necessary for further nucleotide addition.

In vitro studies have demonstrated that EFdA exhibits potent inhibitory effects against HIV-1 reverse transcriptase through multiple mechanisms, including competitive inhibition and allosteric modulation . The compound's ability to inhibit both wild-type and drug-resistant strains of HIV highlights its potential as a critical therapeutic agent in HIV treatment regimens.

Mechanism of Action

Process and Data

The mechanism by which EFdA exerts its antiviral effects primarily revolves around its role as a nucleoside analog. Upon entering infected cells, EFdA is phosphorylated by cellular kinases into its active triphosphate form. This triphosphate competes with natural deoxyadenosine triphosphate for incorporation into viral DNA during reverse transcription.

Once incorporated, EFdA triphosphate causes premature termination of DNA synthesis due to its modified structure lacking a necessary hydroxyl group at the 3′ position. This action effectively halts viral replication, preventing the spread of infection within the host .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

EFdA exhibits several notable physical and chemical properties that contribute to its functionality as an antiviral agent:

  • Solubility: EFdA is soluble in water and organic solvents such as dimethyl sulfoxide.
  • Stability: The compound demonstrates stability under physiological conditions, making it suitable for therapeutic use.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a standard range for nucleoside analogs.

Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry have been employed to confirm the identity and purity of synthesized EFdA .

Applications

Scientific Uses

EFdA has significant applications in both clinical settings and research environments:

  • Antiviral Therapy: It is primarily utilized in treating HIV infections due to its potent inhibitory effects on reverse transcriptase.
  • Research Tool: EFdA serves as an important tool in virology research, helping scientists understand viral replication mechanisms and develop new antiviral strategies.
  • Prevention Strategies: Ongoing studies are exploring its use in pre-exposure prophylaxis (PrEP) formulations aimed at preventing HIV transmission.

The development of delivery systems such as vaginal films containing EFdA further enhances its potential application in sexual health interventions against HIV .

Mechanistic Insights into EFdA-Mediated Reverse Transcriptase Inhibition

Dual Mechanisms of Chain Termination: Immediate vs. Delayed Inhibition Dynamics

EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine) exhibits a unique capacity to inhibit HIV-1 reverse transcriptase (RT) through two distinct chain termination pathways, distinguishing it from conventional 3′-deoxy nucleoside reverse transcriptase inhibitors (NRTIs). Unlike obligate chain terminators (e.g., tenofovir), EFdA retains a 3′-hydroxyl group yet achieves potent inhibition via:

  • Immediate Termination: Post-incorporation, EFdA-monophosphate (EFdA-MP) impedes subsequent nucleotide addition by trapping RT in a pre-translocation state. This occurs when the 4′-ethynyl group stabilizes interactions with RT’s hydrophobic pocket (residues Ala114, Tyr115, Phe160, Met184), preventing primer translocation [2] [5].
  • Delayed Termination: EFdA-MP permits incorporation of additional nucleotides before terminating synthesis. Structural clashes between the 4′-ethynyl group and RT’s "primer grip" (e.g., residue Trp266) induce severe primer distortions, halting DNA synthesis after 1–2 incorporations [4] [9].

Table 1: Kinetic Parameters of EFdA-TP vs. dATP Incorporation by HIV-1 RT

ParameterdATPEFdA-TP
kₚₒₗ (s⁻¹)8.0 ± 0.75.8 ± 0.3
K_d (μM)3.8 ± 0.81.3 ± 0.2
Efficiency (kₚₒₗ/K_d)2.1 μM⁻¹s⁻¹4.5 μM⁻¹s⁻¹

Source: Pre-steady-state kinetics (Ray et al.) [9]

The context-dependence of these mechanisms is critical: Template sequences favoring high-affinity EFdA-MP binding promote immediate termination, while low-affinity sites permit delayed termination [4].

Translocation-Defective Inhibition: Impact on Primer-Template Complex Stability

EFdA functions as a translocation-defective RT inhibitor (TDRTI), exploiting RT’s conformational dynamics to destabilize the primer-template (P/T) complex. Key insights include:

  • Pre-Translocation Lock: Crystal structures reveal EFdA-MP’s 4′-ethynyl group occupies a conserved hydrophobic pocket in RT’s polymerase active site, sterically hindering the primer’s shift from the nucleotide-binding site (N-site) to the primer-binding site (P-site) [2] [5].
  • Primer Destabilization: Non-translocated primers induce localized distortions (e.g., primer kinking) and reduce RT’s processivity by >90%. Single-molecule studies show RT dissociation rates increase 5-fold when EFdA-MP occupies the N-site [4] [8].
  • Resistance Resilience: The N348I mutation (connection subdomain) confers resistance to NRTIs/NNRTIs but minimally affects EFdA (IC₅₀ shift <2-fold). This is attributed to EFdA’s mechanism bypassing excision-based resistance pathways [8].

Table 2: EFdA Efficacy Against Drug-Resistant RT Mutants

RT MutantResistance PhenotypeEFdA IC₅₀ Fold-Change
Wild-TypeNone1.0 (reference)
M184V3TC/FTC high-level7.5
N348INNRTI/NRTI moderate1.8
T215F/A62V/Q151M (multi-NRTI)AZT/ddNRTI high-level3.2

Source: Primer extension assays with mutant RTs [3] [8]

Mismatch-Inducing Activity: Role in Non-Extendable Primer Formation

EFdA enhances antiviral efficacy by inducing non-canonical base pairing, generating non-extendable primers resistant to excision:

  • Error-Prone Incorporation: EFdA-TP is misincorporated at frequencies 10× higher than dATP, forming mismatches (e.g., EFdA:G, EFdA:T) due to its 2-fluoroadenine disrupting base-stacking [4] [6].
  • Excision Resistance: Mismatched EFdA-MP primers exhibit >50% reduction in ATP-mediated excision (pyrophosphorolysis) compared to matched EFdA-MP. This occurs because mismatches reposition the 3′-terminus away from RT’s catalytic site, impeding phosphorolysis [4] [7].
  • Structural Blockades: Mismatched EFdA-MP induces primer distortions (e.g., sugar pucker shifts) that prevent nucleotide addition. Crystal structures show misaligned O3′ atoms (>2.5 Å displacement) in mismatched primers, precluding phosphodiester bond formation [6] [9].

Table 3: Mispairing Frequencies of EFdA-TP vs. dATP

Template BasedATP Misincorporation RateEFdA-TP Misincorporation RateDominant Mispair
T1 × 10⁻⁵1 × 10⁻⁴EFdA:G
C5 × 10⁻⁶8 × 10⁻⁵EFdA:A
G3 × 10⁻⁶2 × 10⁻⁴EFdA:T

Source: Steady-state kinetics with defined template sequences [4] [6]

The triple threat of translocation blockade, delayed termination, and mismatch generation underpins EFdA’s sub-nanomolar potency against multidrug-resistant HIV-1 [3] [7].

Comprehensive Compound List

Properties

CAS Number

865363-93-5

Product Name

EFdA

IUPAC Name

(2R,3S,5R)-5-(6-amino-2-fluoropurin-9-yl)-2-ethynyl-2-(hydroxymethyl)oxolan-3-ol

Molecular Formula

C12H12FN5O3

Molecular Weight

293.25 g/mol

InChI

InChI=1S/C12H12FN5O3/c1-2-12(4-19)6(20)3-7(21-12)18-5-15-8-9(14)16-11(13)17-10(8)18/h1,5-7,19-20H,3-4H2,(H2,14,16,17)/t6-,7+,12+/m0/s1

InChI Key

IKKXOSBHLYMWAE-QRPMWFLTSA-N

SMILES

C#CC1(C(CC(O1)N2C=NC3=C(N=C(N=C32)F)N)O)CO

Solubility

Soluble in DMSO

Synonyms

2'-deoxy-4'-ethynyl-2-fluoroadenosine
4'-ethynyl-2-fluoro-2'-deoxyadenosine
MK-8591
MK8591

Canonical SMILES

C#CC1(C(CC(O1)N2C=NC3=C(N=C(N=C32)F)N)O)CO

Isomeric SMILES

C#C[C@]1([C@H](C[C@@H](O1)N2C=NC3=C(N=C(N=C32)F)N)O)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.